8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 847408-06-4
Cat. No.: VC11847237
Molecular Formula: C26H30N6O3
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847408-06-4 |
|---|---|
| Molecular Formula | C26H30N6O3 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C26H30N6O3/c1-18-6-4-5-7-19(18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-12-14-31(15-13-30)20-8-10-21(35-3)11-9-20/h4-11H,12-17H2,1-3H3,(H,28,33,34) |
| Standard InChI Key | XHARKOXPCDFUEL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC |
| Canonical SMILES | CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC |
Introduction
Key Structural Features
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Core Scaffold: The compound is based on a purine-dione (xanthine) framework, which is commonly found in bioactive molecules such as caffeine and theophylline.
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Substituents:
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At position 8: A piperazine group substituted with a 4-methoxyphenyl moiety.
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At position 7: A 2-methylbenzyl group.
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At position 3: A methyl group.
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Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Purine Core:
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Starting with xanthine derivatives, selective alkylation at positions 7 and 8 can be achieved using benzyl and piperazine-based reagents.
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Substitution at Position 8:
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The introduction of the piperazine ring functionalized with a 4-methoxyphenyl group can be accomplished through nucleophilic substitution or reductive amination.
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Final Purification:
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Recrystallization or chromatographic techniques are used to isolate the pure product.
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Medicinal Chemistry
This compound's structural features suggest potential pharmacological activities:
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CNS Activity:
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The xanthine scaffold is known for its central nervous system (CNS) stimulant properties, as seen in caffeine analogs.
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The piperazine moiety could enhance receptor binding affinity, particularly for serotonin or dopamine receptors.
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Anticancer Potential:
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Substituted purines have been explored as kinase inhibitors in cancer therapy.
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The bulky aromatic substituents may provide specificity toward certain enzyme targets.
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Drug Design Considerations
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The methoxyphenyl group may improve membrane permeability and oral bioavailability.
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Piperazine derivatives are often optimized for enhanced receptor selectivity.
Biological Activity
While specific studies on this exact compound are unavailable in the provided data, similar molecules have shown:
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Neurotransmitter Modulation:
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Antitumor Activity:
Spectroscopic Analysis
Compounds of this nature are typically characterized by:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR confirm structural integrity.
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Mass Spectrometry:
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Provides molecular weight confirmation and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as carbonyls and aromatic rings.
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Data Table: Comparative Analysis of Similar Compounds
| Property | Target Compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C22H28N6O3 | Varies based on substituents |
| Core Structure | Xanthine | Xanthine, Triazole, Quinoline |
| Key Functional Groups | Piperazine, Methoxyphenyl | Piperidine, Aminophenyl |
| Biological Activity | Hypothetical CNS activity; potential kinase inhibition | Dopamine transporter binding; VEGFR inhibition |
| Synthesis Complexity | Moderate | Varies; typically involves multi-step alkylation or amination reactions |
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